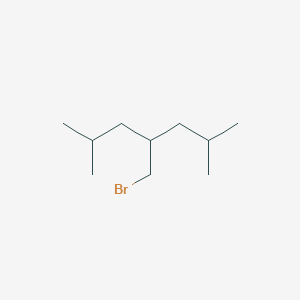

4-(Bromomethyl)-2,6-dimethylheptane

Beschreibung

4-(Bromomethyl)-2,6-dimethylheptane is a branched alkane derivative featuring a bromomethyl substituent at the 4-position and methyl groups at the 2- and 6-positions. Its structure combines the reactivity of a brominated alkyl group with the steric effects of branched methyl substituents.

Eigenschaften

Molekularformel |

C10H21Br |

|---|---|

Molekulargewicht |

221.18 g/mol |

IUPAC-Name |

4-(bromomethyl)-2,6-dimethylheptane |

InChI |

InChI=1S/C10H21Br/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |

InChI-Schlüssel |

PKXFZYIMHJSHSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(CC(C)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dimethylheptane typically involves the bromination of 2,6-dimethylheptane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of light or a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the preparation of 4-(Bromomethyl)-2,6-dimethylheptane can be scaled up using continuous flow reactors. The raw material, 2,6-dimethylheptane, is mixed with N-bromosuccinimide and a suitable solvent. The mixture is then passed through a pipeline reactor under controlled temperature and illumination to achieve the desired bromination .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)-2,6-dimethylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Oxidation: Products include alcohols or carboxylic acids.

Reduction: The major product is 2,6-dimethylheptane.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-2,6-dimethylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2,6-dimethylheptane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state .

Vergleich Mit ähnlichen Verbindungen

Comparison with 2,6-Dimethylheptane

Structural Differences :

- 2,6-Dimethylheptane : A branched alkane (C₉H₂₀) with methyl groups at positions 2 and 5.

- 4-(Bromomethyl)-2,6-dimethylheptane : Substitutes a bromomethyl group (-CH₂Br) at position 4, introducing polarizability and electrophilic reactivity.

Physical Properties :

- Boiling Point : 2,6-Dimethylheptane has a boiling point of 135.2°C at 760 mmHg . The bromomethyl derivative is expected to exhibit a higher boiling point due to increased molecular weight (C₉H₁₉Br vs. C₉H₂₀) and dipole interactions.

- Density : 2,6-Dimethylheptane has a density of 0.70891 g/cm³ at 20°C . The bromine atom in the target compound would increase density (e.g., brominated analogs like 4-(Bromomethyl)-2,6-dichlorobenzaldehyde have a predicted density of 1.734 g/cm³ ).

Reactivity :

- The bromomethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike the non-reactive branched alkane 2,6-dimethylheptane.

Comparison with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

Structural Differences :

- 3,3-Bis(methoxymethyl)-2,6-dimethylheptane : Contains methoxymethyl (-CH₂OCH₃) groups at position 3, introducing oxygen atoms and ether functionality.

- 4-(Bromomethyl)-2,6-dimethylheptane : Features a bromine atom instead of oxygen, leading to distinct electronic and steric profiles.

Comparison with Halogenated Analogs (e.g., 4-(Bromomethyl)-2,6-dichlorobenzaldehyde)

Structural Differences :

Biologische Aktivität

4-(Bromomethyl)-2,6-dimethylheptane is a brominated hydrocarbon with the molecular formula CHBr. This compound has garnered attention in various fields of research, particularly in its biological activity and potential applications. Understanding its biological properties is crucial for its potential use in medicinal chemistry and other applications.

Chemical Structure and Properties

The structure of 4-(Bromomethyl)-2,6-dimethylheptane can be depicted as follows:

- Molecular Formula : CHBr

- CAS Number : 15752614

- Molecular Weight : 235.19 g/mol

The compound features a bromomethyl group attached to a branched heptane chain, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 4-(Bromomethyl)-2,6-dimethylheptane is limited but suggests several areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that brominated compounds often exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Pheromone Activity : Some studies have linked similar compounds with pheromone activity in insects, suggesting that 4-(Bromomethyl)-2,6-dimethylheptane could play a role in chemical communication among species, particularly in the context of mating or territorial behaviors .

- Toxicity and Safety : The toxicity profile of brominated hydrocarbons raises concerns regarding their safety for human exposure. Evaluating the toxicological effects is essential for any potential applications .

Antimicrobial Studies

A study conducted on various brominated hydrocarbons indicated that compounds similar to 4-(Bromomethyl)-2,6-dimethylheptane exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell walls and interference with protein synthesis.

Pheromone Research

Research into insect pheromones has shown that compounds with similar structures can act as attractants or repellents. For example, studies on related methyl-branched hydrocarbons have demonstrated their effectiveness in attracting specific insect species for mating purposes . This suggests that 4-(Bromomethyl)-2,6-dimethylheptane could be investigated for its potential use in pest control strategies.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.